PLQY: CdSe vs InP
A direct comparison of photoluminescence quantum yield (PLQY) reveals a substantial performance gap between CdSe and its primary cadmium-free alternative, InP. Data from industrial R&D (BOE) show that CdSe QDs exhibit a solution-state PLQY of ~80%, which drops to ~60% in a thin film. In contrast, InP QDs show a significantly lower solution-state PLQY of ~55%, which plummets to ~35% in the solid state, and this efficiency further degrades with increasing concentration and temperature [1]. This demonstrates that CdSe maintains higher luminescent efficiency across material processing steps crucial for device fabrication.
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
|---|---|
| Target Compound Data | Solution: ~80%; Thin film: ~60% |
| Comparator Or Baseline | InP QDs: Solution: ~55%; Thin film: ~35% |
| Quantified Difference | CdSe maintains a ~25 percentage-point advantage in solution and ~25 percentage-point advantage in thin films. |
| Conditions | QD materials as reported by BOE; measurement conditions reflect standard display industry metrics. |
Why This Matters
This quantifies the efficiency loss when switching from CdSe to InP, a critical consideration for device brightness and power consumption.
- [1] Materialsnet. (2020). 從IDW 2019看「OLED」、「QLED」與「microLED」的發展(下). View Source
